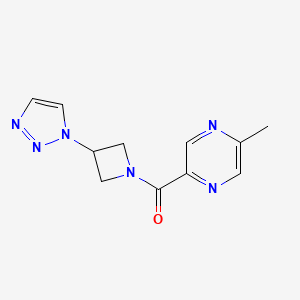

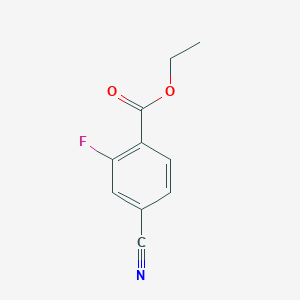

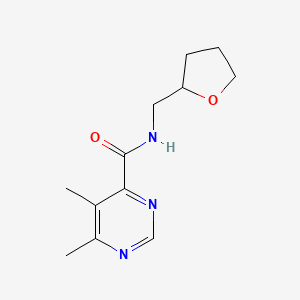

![molecular formula C13H16N2O3S B2410428 {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol CAS No. 338962-57-5](/img/structure/B2410428.png)

{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is a chemical compound with potential applications in scientific research. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has been synthesized using various methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Selective COX-2 Inhibition

- Research Context: A study focused on synthesizing and analyzing this compound as a selective COX-2 inhibitor, aiming to reduce gastrointestinal side effects associated with traditional NSAIDs. This research demonstrates the potential of this compound in medicinal chemistry and drug development.

- Key Findings: The compound was successfully synthesized and structurally elucidated. Docking studies indicated favorable selectivity for the COX-2 isoenzyme, suggesting its usefulness in reducing inflammation with fewer side effects (Tabatabai, Rezaee, & Kiani, 2012).

Synthesis and Conversion into Carbonyl Compounds

- Research Context: This research explored the synthesis of imidazole derivatives from this compound, highlighting its role in creating novel chemical structures.

- Key Findings: The synthesized imidazole derivatives can be converted into carbonyl compounds, underlining the compound's versatility in synthetic organic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Ionic Liquids Synthesis and Catalytic Performance

- Research Context: The synthesis of ionic liquids using this compound was studied to assess their catalytic performance in esterification reactions, showcasing the compound's utility in catalysis and green chemistry.

- Key Findings: The synthesized ionic liquids showed strong acidity and excellent catalytic performance in esterification, indicating the compound's effectiveness in facilitating environmentally friendly chemical reactions (Wu Man-jiang, 2007).

Antimicrobial Activity

- Research Context: A study examined the antimicrobial activity of novel imidazole derivatives derived from this compound, contributing to the field of antimicrobial research.

- Key Findings: Some synthesized compounds exhibited potential antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Photocatalytic Transesterification

- Research Context: The compound was used in creating a novel photocatalyst for biodiesel production from vegetable oils, indicating its role in renewable energy research.

- Key Findings: The developed photocatalyst demonstrated high efficiency and recyclability in converting castor oil to biodiesel under visible light, emphasizing the compound's applicability in sustainable energy solutions (Bhansali et al., 2021).

Propriétés

IUPAC Name |

[3-methyl-2-[(3-methylphenyl)methylsulfonyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-10-4-3-5-11(6-10)9-19(17,18)13-14-7-12(8-16)15(13)2/h3-7,16H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRCNKPLVRJGLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(N2C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666333 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)

![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)

![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)